molecular formula C9H17NO4 B1405019 tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate CAS No. 1408076-45-8

tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate

Cat. No. B1405019
M. Wt: 203.24 g/mol
InChI Key: AOZVJTNFMKPQPK-UHFFFAOYSA-N
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Description

“tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1393441-68-3. It has a molecular weight of 217.27 and its IUPAC name is tert-butyl [3- (hydroxymethyl)-3-oxetanyl]methylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO4/c1-9(2,3)15-8(13)11-4-10(5-12)6-14-7-10/h12H,4-7H2,1-3H3,(H,11,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.27 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Synthesis and Reactivity

Tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate is utilized in various synthetic pathways. For instance, its derivative, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, is significant in the preparation and Diels-Alder reaction of a 2-amido substituted furan (Padwa, Brodney, & Lynch, 2003). This highlights its role in complex chemical transformations and the creation of novel compounds.

Intermediate in Natural Product Synthesis

The compound serves as an intermediate in the synthesis of natural products. A notable example is its role in the synthesis of (R)-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate, an intermediate of the natural product jaspine B, known for its cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014). This underscores its importance in medical chemistry and drug discovery.

Photocatalytic Applications

Another interesting application is in photoredox-catalyzed reactions. A study reports the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a variant of the compound, in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This process facilitates the assembly of a range of 3-aminochromones under mild conditions, expanding the applications of photocatalyzed protocols (Wang et al., 2022).

Crystallography and Molecular Structure

In crystallography, tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate derivatives have been studied to understand molecular interactions and structures. For example, the carbamate derivatives tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate have been synthesized and structurally characterized using single crystal X-ray diffraction. These studies provide insights into the nature of interactions experienced by different molecules (Das et al., 2016).

Applications in Medicinal Chemistry

It's important to note the relevance of tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate in medicinal chemistry. A study on the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in many biologically active compounds such as omisertinib (AZD9291), illustrates its role in the development of pharmaceuticals (Zhao et al., 2017).

properties

IUPAC Name

tert-butyl N-[(3-hydroxyoxetan-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-8(2,3)14-7(11)10-4-9(12)5-13-6-9/h12H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZVJTNFMKPQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SD Nelson Jr - 2018 - search.proquest.com
Small molecules play key roles in biological processes and have been suggested to be the “missing link” in the central dogma of molecular biology. Discovery campaigns facilitated by …
Number of citations: 2 search.proquest.com

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